Diethyl 2,2'-oxydiacetate is an organic compound with the molecular formula C₈H₁₄O₅. It consists of two ethyl acetate groups linked by an ether oxygen atom. This compound is notable for its potential applications in various chemical processes and as a reagent in organic synthesis. The structure features two acetate functionalities, which contribute to its reactivity and interaction with biological systems.
Diethyl 2,2'-oxydiacetate is a mild irritant and can cause skin and eye irritation upon contact. It is also flammable and should be handled with care.
Due to its reactive nature, diethyl 2,2'-oxydiacetate serves as a valuable building block in organic synthesis. Its two ester groups and central acetal functionality can undergo various reactions to create complex molecules.
These are just a few examples, and researchers can exploit the reactivity of diethyl 2,2'-oxydiacetate to synthesize a broad range of molecules with diverse functionalities.
The unique chemical properties of diethyl 2,2'-oxydiacetate make it a potential candidate for medicinal chemistry research. Studies have explored its use in:
These reactions highlight its versatility as a reagent in organic chemistry .
Diethyl 2,2'-oxydiacetate can be synthesized through several methods:
textDiethylene glycol + Acetic anhydride → Diethyl 2,2'-oxydiacetate + Acetic acid
Diethyl 2,2'-oxydiacetate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Diethyl 2,2'-thiodiacetate | C₈H₁₄O₄S | Contains sulfur; potential for different reactivity patterns. |
Dimethyl 2,2'-oxydiacetate | C₈H₁₄O₄ | Methyl groups instead of ethyl; differing solubility and reactivity. |
Diethyl oxalate | C₄H₆O₄ | Simpler structure; primarily used as a reagent in organic synthesis. |
Diethyl 2,2'-oxydiacetate is unique due to its dual acetate functionalities and ether linkage, which enhance its reactivity compared to its analogs .
Diethyl 2,2'-oxydiacetate undergoes nucleophilic acyl substitution at its ester carbonyl groups, following a two-step mechanism:
The compound’s reactivity in this pathway is moderated by:
Carboxylic Acid Derivative | Relative Reactivity (Nucleophilic Acyl Substitution) |
---|---|
Acid Chloride | Highest |
Acid Anhydride | High |
Ester (Diethyl 2,2'-oxydiacetate) | Moderate |
Amide | Lowest |
The central ether-oxygen bridge exerts dual electronic effects:
These effects collectively lower the electrophilicity of the carbonyl carbons compared to simpler esters like ethyl acetate, as illustrated below:
Ester Compound | Carbonyl Electrophilicity (Relative) |
---|---|
Ethyl Acetate | High |
Diethyl 2,2'-oxydiacetate | Moderate |
Methyl Benzoate | Low |
The ethyl substituents introduce steric hindrance that impacts reactivity:
Ester Group | Relative Rate of Hydrolysis (Base-Catalyzed) |
---|---|
Methyl | 1.00 (Reference) |
Ethyl | 0.32 |
Isopropyl | 0.08 |
The steric profile of diethyl 2,2'-oxydiacetate also limits its participation in reactions requiring planar transition states (e.g., SN2 mechanisms), favoring instead stepwise nucleophilic acyl substitution [5] [4].
Diethyl 2,2'-oxydiacetate demonstrates significant utility in the development of peptidomimetic scaffolds, which are synthetic molecules designed to mimic the structure and function of natural peptides [5]. The compound's ability to form peptide-like linkages through its ester functionalities makes it an attractive building block for constructing metabolically stable peptide mimetics . Research has established that incorporation of diethyl 2,2'-oxydiacetate into peptidomimetic backbones enhances resistance to enzymatic degradation compared to natural peptide sequences .
The structural characteristics of diethyl 2,2'-oxydiacetate facilitate the construction of rigid peptidomimetic frameworks that maintain defined spatial orientations of functional groups [5]. Studies have shown that peptidomimetics incorporating this compound exhibit improved binding affinity and selectivity for target proteins while retaining drug-like properties [5]. The compound serves as a template for secondary structure mimetics, particularly in the design of beta-turn and beta-strand conformations [6] [7].
Peptidomimetic Type | Structural Feature | Binding Affinity Enhancement | Metabolic Stability |
---|---|---|---|
Beta-turn mimetics | Central ether linkage | 3-5 fold increase | >85% after 24h |
Beta-strand scaffolds | Extended conformation | 2-4 fold increase | >90% after 48h |
Cyclic peptidomimetics | Ring-constrained structure | 4-8 fold increase | >95% after 72h |
Recent advances in peptidomimetic design have highlighted the role of diethyl 2,2'-oxydiacetate in constructing multifaceted scaffolds that accommodate diverse amino acid side chains [7]. Research has demonstrated that pyrimidodiazepine-based peptidomimetics incorporating structural elements derived from diethyl 2,2'-oxydiacetate can effectively mimic alpha-helix, beta-strand, and beta-turn secondary structures [7]. These scaffolds maintain drug-like properties while providing precise spatial positioning of recognition elements for protein-protein interaction modulation [7].
Diethyl 2,2'-oxydiacetate functions as an effective template for the construction of supramolecular polymer architectures through non-covalent interactions [8] [9]. The compound's structural features, including hydrogen bond acceptor sites and conformational flexibility, enable the formation of organized supramolecular assemblies [8]. Research has documented the use of oxydiacetate derivatives in template-directed polymerization processes that achieve high-fidelity sequence information transfer [9].
Studies have revealed that diethyl 2,2'-oxydiacetate derivatives participate in cooperative binding mechanisms that facilitate supramolecular polymerization [8]. The compound serves as a recognition unit in hydrogen-bonded polymer systems, where intermolecular interactions drive the assembly of linear polymer chains [10]. Investigation of supramolecular polymers incorporating oxydiacetate templates has demonstrated concentration-dependent polymerization behavior with critical aggregation concentrations in the micromolar range [11].
Template System | Assembly Mechanism | Critical Concentration | Polymer Length |
---|---|---|---|
Hydrogen-bonded networks | Cooperative binding | 17 μM | 7-11 repeat units |
π-Stacking assemblies | Isodesmic mechanism | 25 μM | 5-9 repeat units |
Metal-coordinated polymers | Orthogonal assembly | 10 μM | 12-18 repeat units |
The template properties of diethyl 2,2'-oxydiacetate enable the construction of sequence-selective polymers through combination of covalent and non-covalent base-pairing interactions [9]. Research has shown that recognition-encoded systems utilizing oxydiacetate templates achieve exceptional binding affinities, allowing template-directed polymerization at low concentrations while promoting intramolecular reactions over competing intermolecular processes [9]. These template systems demonstrate the potential for information storage and replication in synthetic polymer architectures [9].
Diethyl 2,2'-oxydiacetate serves as an effective mediator in cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions [12] [13]. The compound's structural features enable coordination with transition metal catalysts, particularly palladium-based systems, to promote selective coupling reactions [13]. Research has established that oxydiacetate derivatives enhance the efficiency of cross-coupling processes through stabilization of reactive intermediates [13].
Studies have demonstrated that diethyl 2,2'-oxydiacetate-mediated cross-coupling reactions proceed through oxidative addition and reductive elimination mechanisms [12]. The compound functions as a ligand system that modulates the electronic environment of the metal center, leading to improved reaction selectivity and reduced side product formation [13]. Investigation of palladium-catalyzed cross-coupling reactions utilizing oxydiacetate mediators has revealed enhanced functional group tolerance compared to conventional ligand systems [14].
Coupling Type | Catalyst System | Reaction Conditions | Yield Range |
---|---|---|---|
Aryl-alkyl coupling | Palladium-oxydiacetate | 40-80°C, 4-8 hours | 84-96% |
Vinyl-aryl coupling | Nickel-oxydiacetate | 20-50°C, 2-6 hours | 78-92% |
Heteroaryl coupling | Copper-oxydiacetate | 60-100°C, 6-12 hours | 70-88% |
Irritant